molecular formula C5H13ClN2 B8136645 (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride

(S)-(1-Methylazetidin-2-yl)methanamine hydrochloride

Cat. No.: B8136645
M. Wt: 136.62 g/mol
InChI Key: BVZRHPDLLBTRNV-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Azetidine Moieties in Bioactive Molecules

The azetidine ring’s 25.4 kcal/mol ring strain—intermediate between the higher strain of aziridines (27.7 kcal/mol) and lower strain of pyrrolidines—creates a balance of reactivity and stability that underpins its pharmaceutical utility. This strain energy facilitates ring-opening reactions for functionalization while maintaining sufficient stability for synthetic handling and in vivo persistence. The compound (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride capitalizes on these properties through its strained yet stable bicyclic architecture, which enforces specific three-dimensional orientations of its amine and methyl groups.

Azetidines frequently serve as bioisosteric replacements for larger saturated heterocycles like piperazine or morpholine, reducing molecular weight while improving solubility and metabolic resistance. For example, the azetidine ring in this compound occupies a volumetric space comparable to a para-substituted benzene bioisostere but with enhanced sp³ character (Fsp³ = 0.75 vs. 0.33 for benzene derivatives). This structural feature is critical for overcoming the planar molecular architectures often associated with off-target interactions in drug candidates.

Table 1: Comparative Analysis of Azetidine vs. Common Bioisosteric Heterocycles

Property Azetidine Piperidine Morpholine Bicyclo[1.1.1]pentane
Ring Strain (kcal/mol) 25.4 6.2 5.8 42.5
Fsp³ 1.0 0.67 0.67 1.0
Typical Applications Amine bioisostere, conformational restraint Basic amine scaffolds Solubilizing moiety Aromatic ring replacement

The primary amine in (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride introduces a protonation site that mimics terminal amino groups in natural amino acids, enabling integration into peptidomimetic architectures. This is exemplified by the synthesis of azetidine-containing amino acids through ester saponification of related precursors. Furthermore, the methyl group at the 1-position provides steric shielding that modulates the compound’s basicity and lipophilicity, parameters critical for blood-brain barrier penetration in CNS-targeted therapeutics.

Role of Chiral Centers in (S)-(1-Methylazetidin-2-yl)methanamine Derivatives

Chirality in azetidine derivatives governs both synthetic accessibility and biological activity. The (S)-configuration of this compound’s C2 center originates from asymmetric synthesis methods such as enzymatic resolution or chiral pool strategies using L-proline derivatives. This stereochemistry directly influences the spatial arrangement of the molecule’s functional groups: the axial orientation of the methyl group relative to the amine creates a distinct hydrophobic face, while the equatorial amine adopts an orientation optimal for hydrogen bonding interactions.

In catalysis, the chiral environment of such azetidines has been exploited to induce asymmetry in transition metal complexes. For instance, phosphine ligands derived from similar chiral amines enable enantioselective cross-coupling reactions with ee values exceeding 95% in some cases. The rigidity of the azetidine ring prevents free rotation around the C-N bond, locking the chiral center into a single conformation that provides consistent stereoelectronic effects.

Table 2: Impact of Chirality on Physicochemical Properties

Parameter (S)-Isomer (R)-Isomer Racemate
Specific Rotation (α) +12.5° (c=1, H₂O) -12.3°
LogP (calculated) 0.85 0.85 0.85
pKa (amine) 9.2 9.2 9.2
Melting Point 198-202°C 195-199°C 190-195°C

The hydrochloride salt form enhances aqueous solubility (>50 mg/mL in water), making it suitable for biological screening assays. X-ray crystallographic studies of related azetidine amines confirm that protonation of the amine does not significantly distort the ring geometry, preserving the chiral environment’s integrity. This stability under physiological pH conditions is crucial for maintaining the compound’s stereochemical fidelity during in vivo distribution.

Properties

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-7-3-2-5(7)4-6;/h5H,2-4,6H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZRHPDLLBTRNV-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride typically involves the reaction of (S)-1-methylazetidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product .

Industrial Production Methods

Industrial production of (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as crystallization and purification to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylazetidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

(S)-(1-Methylazetidin-2-yl)methanamine hydrochloride has been explored as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.

  • Case Study : Research indicates that derivatives of this compound can act as inhibitors for certain enzymes involved in cancer progression. For instance, compounds derived from this scaffold have shown promise in inhibiting MEK (Mitogen-Activated Protein Kinase Kinase), which plays a crucial role in cell signaling pathways associated with cancer cell proliferation and survival .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Its potential as a therapeutic agent in treating neurodegenerative diseases is under investigation.

  • Case Study : A study demonstrated that modifications of azetidine derivatives could enhance their neuroprotective effects against oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride and its derivatives against various bacterial strains.

  • Findings : In vitro tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in the context of enzyme inhibition related to tumor growth.

  • Case Study : A recent study focused on the synthesis of azetidine-based compounds showed that certain derivatives exhibited cytotoxic effects on human cancer cell lines, leading to apoptosis. This suggests a promising avenue for further development in cancer therapeutics .

Synthesis of Complex Molecules

In synthetic chemistry, (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride serves as a versatile building block for the synthesis of more complex organic molecules.

  • Application : Its reactivity allows chemists to explore diverse synthetic routes, facilitating the development of chemical libraries for drug discovery and material science applications .

Agrochemical Development

The compound's properties may also be leveraged in the agrochemical industry for developing new pesticides or herbicides that target specific plant pathogens or pests.

Mechanism of Action

The mechanism of action of (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain vs.
  • Polarity and Solubility : Oxygen-containing heterocycles (furan) or polar groups (imidazole) enhance water solubility, whereas chlorophenyl or thiazole groups increase lipophilicity, affecting membrane permeability .
  • Chirality: The (S)-configuration of the target compound distinguishes it from non-chiral analogs (e.g., furan-2-yl methanamine), enabling stereoselective interactions in biological systems .

Biological Activity

(S)-(1-Methylazetidin-2-yl)methanamine hydrochloride, also known as (S)-MMAH, is a compound with significant potential in various biological applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₅H₁₃ClN₂
  • Molecular Weight : 136.62 g/mol
  • CAS Number : 2682096-96-2

(S)-MMAH functions primarily as a ligand for various receptors and enzymes, influencing several biological pathways. Its structure allows it to interact with neurotransmitter systems and potentially modulate neurochemical activity. The compound's mechanism is believed to involve:

  • Receptor Binding : (S)-MMAH has shown affinity for specific neurotransmitter receptors, which may contribute to its pharmacological effects.
  • Enzyme Inhibition : Preliminary studies suggest that (S)-MMAH may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

Pharmacological Effects

  • Neuropharmacology : Research indicates that (S)-MMAH may exhibit neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential to mitigate neuronal damage.
  • Antimicrobial Activity : Studies have reported that (S)-MMAH possesses antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

In a study involving a mouse model of Alzheimer's disease, administration of (S)-MMAH resulted in significant reductions in amyloid plaque formation and improved cognitive function compared to control groups. The results suggested that (S)-MMAH may enhance synaptic plasticity and neuronal survival through its receptor interactions.

Antimicrobial Activity

A series of tests conducted on clinical isolates of Staphylococcus aureus demonstrated that (S)-MMAH exhibited inhibitory concentrations comparable to standard antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Comparative Analysis

To better understand the unique properties of (S)-MMAH, a comparison with similar compounds is presented below:

Compound NameActivity TypeMechanism of ActionReference
(S)-MMAHNeuroprotectiveReceptor modulation
2-Amino-2-(4-octylphenyl)ethanolImmunomodulatoryS1P receptor agonism
FTY720NeuroprotectiveSphingosine 1-phosphate receptor modulation

Research Findings

Recent research highlights the following findings related to the biological activity of (S)-MMAH:

  • In Vitro Studies : Cell culture experiments have shown that (S)-MMAH can enhance cell viability under oxidative stress conditions.
  • In Vivo Studies : Animal models have demonstrated that the compound can reduce symptoms associated with inflammatory bowel disease by modulating immune responses.

Q & A

Basic Research Questions

Q. What are the key structural features and purity considerations for (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride?

  • Answer : The compound is a chiral azetidine derivative with a methyl group at the 1-position and a methanamine substituent. Its molecular formula is C₅H₁₃ClN₂ (MW: 136.62 g/mol for the base; 153.08 g/mol for the hydrochloride salt). Purity (>97%) is critical for reproducibility, validated via HPLC, NMR, and mass spectrometry . Chiral purity (S-configuration) must be confirmed using polarimetry or chiral column chromatography.

Q. What safety precautions are necessary when handling this compound?

  • Answer : Follow GHS guidelines:

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid dust formation. Store in airtight containers at 2–8°C under inert atmosphere .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. No acute toxicity data available, so assume precautionary measures .

Q. What are common synthetic routes for preparing (S)-(1-Methylazetidin-2-yl)methanamine hydrochloride?

  • Answer : A typical route involves:

Mannich Reaction : Condensation of azetidine precursors with formaldehyde and methylamine under acidic conditions.

Chiral Resolution : Use (S)-proline or chiral auxiliaries to isolate the enantiomer.

Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt.

  • Critical parameters: Temperature control (<0°C during azetidine ring closure), solvent choice (MeCN or THF), and stoichiometric excess of methylamine .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Answer : Use asymmetric catalysis (e.g., chiral ligands like BINAP) or enzymatic resolution. For example, lipases can selectively hydrolyze undesired enantiomers. Validate purity via:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Confirm optical activity at 220–260 nm.
  • X-ray Crystallography : Resolve crystal structures to assign absolute configuration .

Q. What advanced analytical techniques characterize this compound’s stability and degradation products?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~225°C).
  • LC-MS/MS : Identify degradation products (e.g., azetidine ring-opening products or oxidation byproducts).
  • Solid-State NMR : Monitor crystallinity changes under humidity or temperature stress .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B) or acidic/alkaline conditions to simulate stability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Answer : Key challenges include:

  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to avoid racemization.
  • Catalyst Loading : Reduce expensive chiral catalyst usage via recycling (e.g., immobilized catalysts).
  • Workup Efficiency : Use continuous flow systems for azetidine ring formation to minimize side reactions.
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control methylamine residuals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.